molecular formula C9H15ClN2OSi B8404426 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrimidine

4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrimidine

Cat. No. B8404426
M. Wt: 230.76 g/mol
InChI Key: UNLUZDFCTYYUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrimidine is a useful research compound. Its molecular formula is C9H15ClN2OSi and its molecular weight is 230.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H15ClN2OSi

Molecular Weight

230.76 g/mol

IUPAC Name

2-(4-chloropyrimidin-2-yl)oxyethyl-trimethylsilane

InChI

InChI=1S/C9H15ClN2OSi/c1-14(2,3)7-6-13-9-11-5-4-8(10)12-9/h4-5H,6-7H2,1-3H3

InChI Key

UNLUZDFCTYYUFH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC1=NC=CC(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of trimethylsilylethanol (10 g, 85 mmol) in 30 mL anhydrous THF was cooled to -68° C. in a dry ice/isopropanol bath. A solution of n-butyl lithium (33.8 mL, 2.5M in THF) was added dropwise over 15 min. The solution was stirred for 10 min at this temperature and then added to a solution of 2,4-dichloropyrimidine (12.62 g. 85 mmol) in 75 mL THF at -35 to -25° C. The final yellowish solution was allowed to come to room temperature under an argon atmosphere then stirred at this temperature for 1 hr. This solution was diluted with 200 mL of diethylether and washed with cold water (100 mL), saturated NaHCO3 (100 mL) and brine, then dried over MgSO4, filtered and evaporated to yield a tan syrup. This syrup may be crystallized from hexanes at -60° C. to yield 12 as a light yellow solid, 17.8 g (91%) . 1H-NMR (CDCl3): δ 8.36 (d, 1 H, H-6); 6.93 (d, 1 H, 5-H); 4.43 and 1.17 (t,t; 4 H; CH2CH2) 1.06 (bs, 9 H. TMS).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step Two
Quantity
12.62 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

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